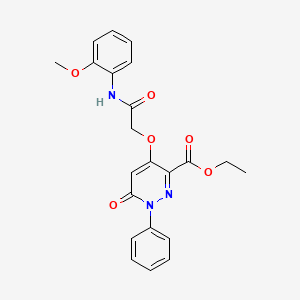

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

This compound features a pyridazine core substituted with a phenyl group at position 1, a 2-oxoethoxy linker at position 4 bearing a 2-methoxyphenylamino moiety, and an ethyl ester at position 2. The 2-methoxyphenyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability .

Properties

IUPAC Name |

ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6/c1-3-30-22(28)21-18(13-20(27)25(24-21)15-9-5-4-6-10-15)31-14-19(26)23-16-11-7-8-12-17(16)29-2/h4-13H,3,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLSNCBLCOONBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 370.4 g/mol. Its structure features a pyridazine ring, which is known for its diverse biological activities. The presence of the methoxy and amino groups contributes to the compound's lipophilicity and potential receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O5 |

| Molecular Weight | 370.4 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, the compound may act as an inhibitor of certain kinases or modulate signaling pathways associated with cancer cell proliferation and apoptosis.

Biological Activities

Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation. In animal models of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential as a therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyridazine ring or substituents can significantly alter biological activity. For example:

- Substitution on the Phenyl Ring : Altering the position or type of substituents on the phenyl group can enhance potency against specific cancer types.

| Modification Type | Effect on Activity |

|---|---|

| Methoxy Group | Increases lipophilicity |

| Amino Group | Enhances interaction with receptors |

Case Studies

- In Vivo Studies : A recent study evaluated the antitumor efficacy of this compound in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Pharmacokinetics : Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with a half-life conducive to therapeutic use. Further research is needed to fully elucidate its metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Ethyl 4-(2-((4-Methylbenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate This analog replaces the 2-methoxyphenyl group with a 4-methylbenzyl moiety. No direct biological data are available, but structural analysis suggests altered pharmacokinetic profiles .

- Ethyl 4-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Here, the 2-methoxyphenyl is replaced with a 4-ethoxyphenyl group, and the phenyl at position 1 is substituted with a p-tolyl group. The p-tolyl substitution could enhance π-π stacking in hydrophobic binding pockets .

Core Structure Modifications

- Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate This compound replaces the pyridazine core with a tetrahydrobenzo[b]thiophene ring. The 4-hydroxyphenyl group introduces hydrogen-bonding capability, which may improve target engagement but increase susceptibility to glucuronidation .

- The difluorobenzo[d][1,3]dioxole group provides strong electron-withdrawing effects, enhancing electrophilicity for covalent interactions.

Aromatic System Extensions

- However, the larger size may reduce solubility and bioavailability. The p-tolyl group at position 1 aligns with trends in optimizing steric compatibility for specific targets .

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Feasibility: The synthesis of these compounds often involves multi-step protocols.

- Biological Activity : While direct data for the target compound are lacking, structurally related molecules like L2 () exhibit EthR inhibitory activity, highlighting the importance of the 2-oxoethoxy linker in target engagement .

- Metabolic Considerations : The 2-methoxyphenyl group may confer resistance to oxidative metabolism compared to 4-ethoxyphenyl or hydroxylated analogs, which are prone to phase I modifications .

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridazine core followed by sequential functionalization. Key steps include:

- Amide coupling : Introducing the 2-methoxyphenylamino group via carbodiimide-mediated coupling (e.g., using EDC/HOBt) .

- Etherification : Attaching the 2-oxoethoxy moiety through nucleophilic substitution or Mitsunobu reactions .

- Esterification : Incorporating the ethyl carboxylate group using ethyl chloroformate or acid-catalyzed esterification . Optimization : Yield improvements require precise control of temperature (e.g., 0–5°C for coupling reactions) and solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dihydropyridazine ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 467.5) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (e.g., 1680–1720 cm⁻¹ for ester and amide groups) .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers screen this compound for preliminary biological activity?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) .

- Enzyme inhibition : Use fluorescence-based assays to evaluate interactions with targets like cyclooxygenase (COX) or kinases .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Poor aqueous solubility (likely <1 mg/mL); use DMSO for stock solutions (e.g., 10 mM) .

- Stability : Degrades in acidic/basic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance its biological efficacy?

- Substituent modification : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to improve target binding .

- Scaffold tuning : Compare activity against analogs with pyrimidine or thiazole cores to identify optimal heterocyclic frameworks .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent positions with activity trends .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50 values)?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream effects .

Q. What mechanistic approaches identify molecular targets or pathways?

- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .

- Transcriptomics : RNA-seq to detect differentially expressed genes in treated vs. untreated cells .

- Molecular docking : Simulate interactions with potential targets (e.g., COX-2, EGFR) using AutoDock Vina .

Q. How can in vivo efficacy be correlated with in vitro data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.